Tin(IV) tert-butoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

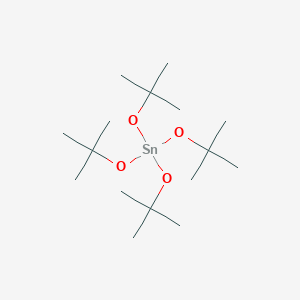

Tin(IV) tert-butoxide, also known as tin tetra-tert-butoxide, is a chemical compound with the molecular formula Sn(OC(CH₃)₃)₄. It is a low-melting solid that is highly sensitive to moisture and air. This compound is widely used as a precursor in the synthesis of various tin-based materials, including tin oxides and other organotin compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin(IV) tert-butoxide can be synthesized through the reaction of tin(IV) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of tin(IV) chloride with tert-butyl alcohol. The process is carried out in a solvent such as toluene or hexane to facilitate the separation of the product from the reaction mixture. The product is then purified through distillation or recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form tin oxides, such as tin(IV) oxide (SnO₂).

Hydrolysis: In the presence of moisture, this compound hydrolyzes to form tin(IV) oxide and tert-butyl alcohol.

Substitution: This compound can participate in substitution reactions where the tert-butoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Hydrolysis: Water or aqueous solutions.

Substitution: Various nucleophiles under anhydrous conditions.

Major Products:

Oxidation: Tin(IV) oxide (SnO₂).

Hydrolysis: Tin(IV) oxide and tert-butyl alcohol.

Substitution: Organotin compounds with different ligands.

Applications De Recherche Scientifique

Chemical Synthesis

Tin(IV) tert-butoxide serves as a crucial reagent in organic synthesis, particularly in polymer chemistry. It acts as a catalyst in the production of:

- Polyurethane Foams : Its ability to facilitate polymerization reactions makes it essential in creating flexible and rigid foams used in insulation and cushioning materials.

- Elastomers : The compound is involved in synthesizing elastomeric materials that exhibit high elasticity and resilience.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Polymerization | Catalyzes formation of polyurethanes | Polyurethane foams and elastomers |

| Oxidation | Acts as an oxidizing agent | Alcohols, ketones, carboxylic acids |

| Reduction | Functions as a reducing agent | Alkanes, alkenes |

| Nucleophilic Substitution | Replaces functional groups in organic molecules | Substituted organic compounds |

Biological Applications

Research has indicated that this compound exhibits notable biological activities, particularly antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing antibacterial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results.

Table 2: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyltin(IV) Methylcyclohexyldithiocarbamate | Staphylococcus aureus | 2.5 mg/mL |

| This compound | Salmonella typhimurium | Not specified |

| This compound | Bacillus subtilis | Not specified |

Material Science

This compound is also utilized in material science, particularly in the synthesis of metal oxide films through chemical vapor deposition (CVD). It serves as a precursor for:

- Tin Oxide Thin Films : These films are critical for applications in electronics and optoelectronics due to their conductive properties.

Case Study: Thin Film Production

A recent study demonstrated the use of this compound in atmospheric atomic layer deposition to create uniform SnO₂ thin films, which are essential for transparent conductive coatings.

Environmental Applications

The compound has been explored for its photocatalytic properties. Research indicates that this compound can be used to synthesize nanofibrous membranes capable of degrading organic dyes under UV light.

Case Study: Photocatalytic Applications

In a study focused on environmental sustainability, membranes produced from this compound were found to effectively degrade dyes, showcasing its potential for wastewater treatment applications.

Toxicological Profile

While this compound shows promise in various applications, understanding its toxicological profile is crucial. Studies indicate:

- Moderate ecotoxicological effects.

- No substantial evidence of endocrine-disrupting properties.

- Potential risks upon exposure necessitate careful handling.

Table 3: Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| Oral LD50 | Not Available | IUCLID Toxicity Data |

| Dermal LD50 | Not Available | ECHA Registered Substances |

| Ecotoxicological Information | Moderate | US EPA Ecotox Database |

Mécanisme D'action

The mechanism of action of tin(IV) tert-butoxide involves its ability to undergo hydrolysis and oxidation reactions. Upon exposure to moisture, it hydrolyzes to form tin(IV) oxide and tert-butyl alcohol. The tin(IV) oxide formed can act as a catalyst or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the organotin compounds derived from this compound .

Comparaison Avec Des Composés Similaires

Tin(IV) acetate: Another organotin compound used as a precursor in the synthesis of tin-based materials.

Tin(IV) chloride: A common starting material for the synthesis of various tin compounds.

Tetrakis(dimethylamido)tin(IV): Used in the deposition of tin-based thin films.

Uniqueness: Tin(IV) tert-butoxide is unique due to its high reactivity and versatility as a precursor in the synthesis of tin-based materials. Its ability to undergo hydrolysis and oxidation reactions makes it valuable in the preparation of tin oxides and other organotin compounds. Additionally, its use in the production of thin films for electronic applications highlights its importance in advanced material synthesis .

Activité Biologique

Tin(IV) tert-butoxide, also known as tetrakis(2-methylpropan-2-yl)oxy stannane (Sn(OtBu)₄), is an organotin compound with diverse applications in chemistry, biology, and materials science. This article explores its biological activity, including its mechanisms of action, applications in research, and potential health effects.

- Molecular Formula: C₁₆H₃₆O₄Sn

- Molecular Weight: 411.17 g/mol

- CAS Number: 36809-75-3

- Physical State: White to off-white solid

- Melting Point: 40–44 °C

- Boiling Point: 65 °C

This compound primarily acts through the following mechanisms:

- Oxidation and Reduction Reactions: It can function as both an oxidizing and reducing agent in various organic reactions, facilitating the transformation of substrates in synthetic pathways.

- Nucleophilic Substitution: The compound is commonly utilized in nucleophilic substitution reactions, where it replaces other groups in organic molecules.

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, impacting biochemical pathways relevant to cellular functions.

1. Antifungal and Antibacterial Activity

This compound has been investigated for its potential as an antifungal and antibacterial agent. Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new therapeutic agents .

2. Materials Science

In materials science, this compound is used as a precursor for synthesizing tin oxide (SnO₂) thin films through chemical vapor deposition (CVD). These films have applications in electronics and sensors due to their semiconducting properties .

3. Environmental Applications

The compound has shown promise in wastewater treatment processes by facilitating the removal of pollutants through the formation of metal oxide membranes. This application highlights its potential role in environmental remediation efforts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Candida albicans and Staphylococcus aureus. The results indicated that the compound inhibited growth at concentrations as low as 0.5 mg/mL, suggesting its potential use in clinical settings for treating infections caused by these pathogens.

Case Study 2: Thin Film Deposition

Research conducted on the atmospheric pressure chemical vapor deposition (APCVD) of SnO₂ using this compound revealed that varying deposition parameters significantly affected film morphology and electrical properties. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirmed the formation of high-quality SnO₂ films suitable for electronic applications .

Toxicological Considerations

Despite its useful properties, this compound poses certain health risks. It is classified as hazardous due to its potential toxicity upon exposure. Safety data indicate that it can cause irritation to skin and eyes and may be harmful if ingested or inhaled . Proper handling and safety protocols are essential when working with this compound.

Propriétés

IUPAC Name |

tetrakis[(2-methylpropan-2-yl)oxy]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 |

Source

|

| Record name | Tin(IV) tert-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.